Cas no 714202-27-4 (2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(furan-2-yl)methylacetamide)

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(furan-2-yl)methylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(furan-2-yl)methylacetamide
- 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide
- 2-(6,7-dimethylbenzofuran-3-yl)-N-(furan-2-ylmethyl)acetamide
- HMS2298N05
- 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[(furan-2-yl)methyl]acetamide
- SMR000079514
- CHEMBL1346589
- AKOS001308579
- BRD-K56368896-001-01-4
- Z27670976
- SR-01000288083
- Oprea1_174402
- 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(2-furylmethyl)acetamide
- MLS000066049
- CBKinase1_010322
- F1716-0365
- CBKinase1_022722
- 714202-27-4
- SR-01000288083-1
-
- インチ: 1S/C17H17NO3/c1-11-5-6-15-13(10-21-17(15)12(11)2)8-16(19)18-9-14-4-3-7-20-14/h3-7,10H,8-9H2,1-2H3,(H,18,19)
- InChIKey: GUTOSYSYEPKHJA-UHFFFAOYSA-N
- ほほえんだ: C(NCC1=CC=CO1)(=O)CC1C2=CC=C(C)C(C)=C2OC=1
計算された属性
- せいみつぶんしりょう: 283.12084340g/mol
- どういたいしつりょう: 283.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 373
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 55.4Ų
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(furan-2-yl)methylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1716-0365-2mg |
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[(furan-2-yl)methyl]acetamide |
714202-27-4 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F1716-0365-3mg |
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[(furan-2-yl)methyl]acetamide |
714202-27-4 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F1716-0365-2μmol |
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[(furan-2-yl)methyl]acetamide |
714202-27-4 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F1716-0365-1mg |
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[(furan-2-yl)methyl]acetamide |
714202-27-4 | 90%+ | 1mg |
$54.0 | 2023-07-28 |
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(furan-2-yl)methylacetamide 関連文献
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(furan-2-yl)methylacetamideに関する追加情報
Introduction to 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(furan-2-yl)methylacetamide (CAS No. 714202-27-4) and Its Emerging Applications in Chemical Biology
2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(furan-2-yl)methylacetamide, identified by the CAS number 714202-27-4, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the benzofuran and furan derivatives family, characterized by its aromatic heterocyclic structure, which contributes to its unique chemical properties and biological activities. The presence of multiple functional groups, including dimethyl substituents on the benzofuran ring and a furanyl methylacetamide moiety, enhances its potential as a pharmacophore in drug discovery and development.
The molecular framework of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(furan-2-yl)methylacetamide exhibits a high degree of structural complexity, which is often associated with enhanced binding affinity and selectivity in biological targets. This characteristic has made it a promising candidate for further investigation in medicinal chemistry. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological receptors, providing insights into its potential therapeutic applications.
One of the most compelling aspects of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(furan-2-yl)methylacetamide is its structural similarity to known bioactive molecules. The benzofuran scaffold is well-documented for its role in various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. Additionally, the furan ring system contributes to the compound's ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. These features make it an attractive scaffold for designing novel therapeutic agents.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play a crucial role in numerous disease pathways. 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(furan-2-yl)methylacetamide has been identified as a potential lead compound in this area due to its ability to disrupt PPIs through its unique structural features. Preliminary studies have shown that this compound can modulate the activity of key signaling pathways involved in cancer progression, inflammation, and neurodegenerative diseases.
The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(furan-2-yl)methylacetamide presents both challenges and opportunities for synthetic chemists. The multi-step synthesis involves strategic functional group transformations, including condensation reactions, cyclization processes, and protection-deprotection strategies. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis techniques, have been employed to achieve high yields and enantioselectivity in the production of this compound.
From a pharmaceutical perspective, the development of novel drug candidates requires not only potent biological activity but also favorable pharmacokinetic properties. 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(furan-2-yl)methylacetamide has shown promising preliminary data regarding its solubility, stability, and metabolic profiles. These characteristics are critical for determining its suitability for further development into a clinical candidate. Additionally, formulation studies are being conducted to optimize the delivery of this compound for various therapeutic applications.
The role of computational tools in drug discovery cannot be overstated. Advanced computational methods, such as molecular dynamics simulations and quantum mechanical calculations, have been instrumental in understanding the interactions between 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(furan-2-ylmethylacetamide) and biological targets. These studies have provided valuable insights into the compound's binding mode and have helped guide the design of more effective derivatives.
In conclusion, 2-(6 7dimethy 1benzofur an 3 yl) N (fur an 22 ylmeth acetam ide) (CAS No. 714202 27 4) represents a significant advancement in the field of chemical biology and pharmaceutical research. Its unique structural features make it a promising candidate for further investigation in drug discovery efforts aimed at treating various diseases. As research continues to uncover new applications for this compound, 2(6 7dimethy 1benzofur an 3 yl) N (fur an 22 ylmeth acetam ide) is poised to play a crucial role in the development of next-generation therapeutics.
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